molecular formula C11H22N2O2 B2442662 tert-Butyl (1-methylpiperidin-4-yl)carbamate CAS No. 607372-93-0

tert-Butyl (1-methylpiperidin-4-yl)carbamate

Cat. No. B2442662
CAS RN: 607372-93-0
M. Wt: 214.309
InChI Key: IFWALANQXAWVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (1-methylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C11H22N2O2 . It is used in various scientific experiments due to its unique properties.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C11H22N2O2/c1-11(2,3)15-10(14)12-9-5-7-13(4)8-6-9/h9H,5-8H2,1-4H3,(H,12,14) . The molecular weight of this compound is 214.31 g/mol .

Scientific Research Applications

Synthetic Phenolic Antioxidants: Environmental and Toxicological Implications

  • Environmental Occurrence and Human Exposure: Synthetic phenolic antioxidants, including compounds structurally related to tert-butyl carbamates, have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, river water, and even in human tissues. Studies highlight the importance of understanding the environmental fate and human exposure pathways of these compounds to assess their potential health risks (Liu & Mabury, 2020).

Remediation and Degradation Technologies

  • Decomposition in Plasma Reactors: Research on the decomposition of MTBE, a compound similar in structure to tert-butyl carbamates, using hydrogen in cold plasma reactors shows promising results for the degradation of air toxics. This study provides insights into non-traditional methods of decomposing environmental pollutants, which could be applicable to related tert-butyl compounds (Hsieh et al., 2011).

Biodegradation and Environmental Fate

  • Biodegradation Pathways: Understanding the microbial degradation of MTBE and related compounds offers insights into potential bioremediation strategies for tert-butyl carbamates. Studies have identified microorganisms capable of degrading MTBE under aerobic and anaerobic conditions, providing a basis for developing bioremediation technologies for similar compounds (Schmidt et al., 2004).

properties

IUPAC Name

tert-butyl N-(1-methylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)12-9-5-7-13(4)8-6-9/h9H,5-8H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWALANQXAWVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The procedure of Preparation Example (1-iii-1) was repeated except for using t-butyl-piperidin-4-ylcarbamate (1.67 g, 8.4 mmol) obtained in Preparation Example 1-ii and iodomethane as the starting materials, to obtain 1.43 g of the title compound as pale yellow oil (yield 79.4%).
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79.4%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.